HTR2B Antagonist Activity
N-Benzyl-1,4-benzenediamine dihydrochloride exhibits antagonist activity at the human 5-hydroxytryptamine receptor 2B (HTR2B) with an AC50 of 10,000 nM (10 μM) in an in vitro cell-based assay [1]. In contrast, a structurally distinct reference antagonist (CHEMBL277945) demonstrates an AC50 of 1,300 nM (1.3 μM) in the same assay format, representing an approximately 7.7-fold higher potency [2]. The lower potency of the target compound positions it as a useful tool for studies requiring partial receptor modulation rather than full blockade, or for probing structure-activity relationships (SAR) around the benzyl substitution.
| Evidence Dimension | HTR2B Antagonist Activity (AC50) |
|---|---|
| Target Compound Data | AC50 = 10,000 nM |
| Comparator Or Baseline | CHEMBL277945: AC50 = 1,300 nM |
| Quantified Difference | 7.7-fold higher potency for comparator |
| Conditions | In vitro cell-based assay; human HTR2B; fluorescent imaging plate reader |
Why This Matters
This quantitative difference informs selection for dose-response studies where partial antagonism or a specific potency window is required, and provides a benchmark for SAR exploration of benzyl-substituted p-phenylenediamines at this receptor.
- [1] TargetMine. Compound CHEMBL1530428. Antagonist activity at human HTR2B. AC50 = 10000.0 nM. View Source
- [2] TargetMine. Compound CHEMBL277945. Antagonist activity at human HTR2B. AC50 = 1300.0 nM. View Source
